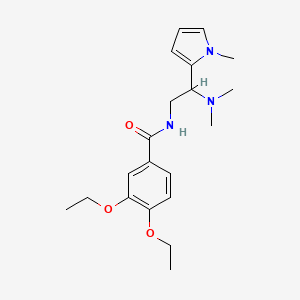

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with diethoxy groups and a dimethylaminoethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 3,4-diethoxybenzoyl chloride, which is then reacted with 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine under controlled conditions to form the desired benzamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography. The process would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

Substitution: The benzamide and pyrrole rings can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving cell signaling and receptor interactions.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzamide core can fit into specific binding sites. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

- N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dihydroxybenzamide

Uniqueness

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide is unique due to the presence of diethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its dimethoxy or dihydroxy analogs, the diethoxy variant may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with a dimethylamino group and a pyrrole ring , which contributes to its diverse biological activities. Its molecular formula is C19H29N3O3 with a molecular weight of 339.45 g/mol. The presence of the dimethylamino group is significant for its pharmacological properties, as it can influence the compound's interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes and receptors involved in various biological pathways. The compound may exhibit inhibitory effects on enzymes linked to inflammation and cancer progression, which are critical areas in therapeutic research.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial replication. In studies involving structurally related compounds, low nanomolar inhibition against Escherichia coli has been reported, suggesting potential antibacterial applications for this compound as well .

Anticancer Properties

The compound's ability to modulate cellular pathways may extend to anticancer effects. Analogous compounds have been studied for their capacity to induce apoptosis in cancer cells by targeting specific signaling pathways. This suggests that this compound could be investigated further as a potential anticancer agent.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, Anticancer |

| N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide | Structure | Moderate antibacterial activity |

| N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4,5-trimethoxybenzamide | Structure | Enhanced anticancer properties |

Case Studies

Several studies have provided insights into the biological activity of related compounds:

- Antibacterial Efficacy : A study highlighted that pyrrole derivatives inhibited DNA gyrase with IC50 values below 10 nM against E. coli, indicating potent antibacterial activity .

- Anticancer Research : Research on similar benzamide derivatives revealed their potential in inducing apoptosis in various cancer cell lines through modulation of apoptotic pathways .

- Synthesis and Characterization : The synthesis of this compound was achieved through multi-step organic reactions involving cyclization and amide bond formation techniques.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-6-25-18-11-10-15(13-19(18)26-7-2)20(24)21-14-17(22(3)4)16-9-8-12-23(16)5/h8-13,17H,6-7,14H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEAYZGBKDGVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CN2C)N(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.